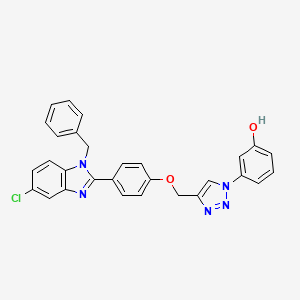
Apoptosis inducer 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptosis inducer 8 is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound plays a crucial role in research related to cancer therapy, as it can selectively target and eliminate cancer cells by triggering apoptosis. This compound is part of a broader class of compounds that are being studied for their potential therapeutic applications in treating diseases characterized by uncontrolled cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 8 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common steps in the synthesis may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or addition reactions.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. Key considerations in industrial production include:
Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Apoptosis inducer 8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Apoptosis inducer 8 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its potential to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Studies: Researchers use this compound to study the mechanisms of cell death and survival, providing insights into cellular processes and disease progression.
Drug Development: The compound is being explored as a lead compound for developing new drugs targeting diseases characterized by abnormal cell proliferation.
Industrial Applications: In the pharmaceutical industry, this compound is used in the development of therapeutic agents and in the study of drug interactions and efficacy.
作用机制
Apoptosis inducer 8 exerts its effects by activating specific molecular pathways that lead to programmed cell death. The mechanism involves:
Activation of Caspases: This compound activates caspases, which are proteases that play a central role in the execution of apoptosis.
Mitochondrial Pathway: The compound can trigger the release of cytochrome c from mitochondria, leading to the activation of downstream apoptotic signals.
Death Receptor Pathway: It can also engage death receptors on the cell surface, initiating a signaling cascade that results in apoptosis.
相似化合物的比较
Apoptosis inducer 8 is compared with other apoptosis-inducing compounds to highlight its uniqueness:
属性
分子式 |
C29H22ClN5O2 |
|---|---|
分子量 |
508.0 g/mol |
IUPAC 名称 |
3-[4-[[4-(1-benzyl-5-chlorobenzimidazol-2-yl)phenoxy]methyl]triazol-1-yl]phenol |
InChI |
InChI=1S/C29H22ClN5O2/c30-22-11-14-28-27(15-22)31-29(34(28)17-20-5-2-1-3-6-20)21-9-12-26(13-10-21)37-19-23-18-35(33-32-23)24-7-4-8-25(36)16-24/h1-16,18,36H,17,19H2 |
InChI 键 |
ODJNKXTWIBLBDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)OCC5=CN(N=N5)C6=CC(=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















